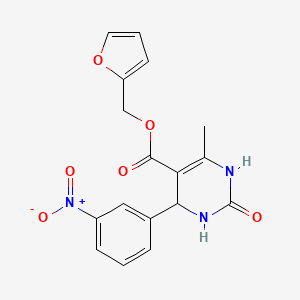

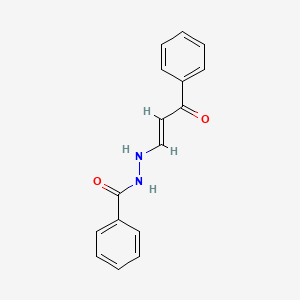

![molecular formula C16H26N4O3 B5049200 methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate](/img/structure/B5049200.png)

methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a privileged structure motif that has received a great deal of attention in academics and industry . Even though it’s absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . Using the “click chemistry” approach, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were prepared and examined for their antiproliferative activity .Molecular Structure Analysis

The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD). The reaction afforded the expected compound in 86% yield .Physical and Chemical Properties Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .作用机制

The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme. A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

未来方向

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Furthermore, several biological activities of this promising heterocycle will also be discussed . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

属性

IUPAC Name |

methyl (2S)-2-[(1-cyclohexyltriazole-4-carbonyl)amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-11(2)9-13(16(22)23-3)17-15(21)14-10-20(19-18-14)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3,(H,17,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJDGYYOCJXYJR-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=CN(N=N1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=CN(N=N1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

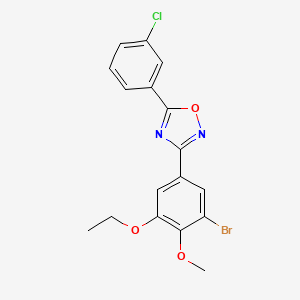

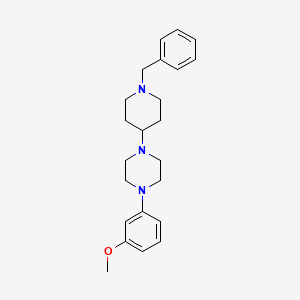

![1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)

![2-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5049126.png)

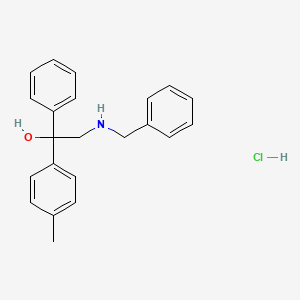

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide](/img/structure/B5049134.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5049148.png)

![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5049176.png)

![1-{2-methyl-1-[(4-methylphenyl)amino]propyl}-2,5-pyrrolidinedione](/img/structure/B5049182.png)

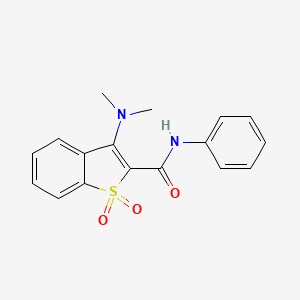

![2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5049198.png)

![3,5-dimethoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5049204.png)